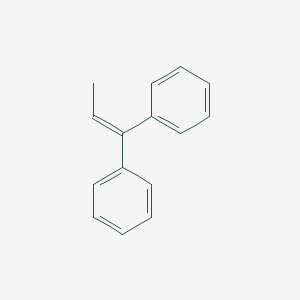

1-Methyl-2,2-diphenylethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBUUNCHXRYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285618 | |

| Record name | 1,1-Diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-66-5 | |

| Record name | 1,1-Diphenyl-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Methyl-2,2-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,2-diphenylethylene, a substituted aromatic hydrocarbon, presents a unique structural motif with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known reactivity. While specific biological activities and interactions with cellular signaling pathways remain largely uncharacterized in publicly available literature, this document aims to consolidate the existing knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound, also known by synonyms such as 1,1-Diphenyl-1-propene, possesses a molecular formula of C15H14 and a molecular weight of 194.27 g/mol .[1][2] Its core structure consists of a propene backbone with two phenyl groups attached to the second carbon atom and a methyl group on the first.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C15H14 | [1][2] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| CAS Number | 778-66-5 | [1][2] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 284.85 °C | [1] |

| Density | 1.0250 g/cm³ | [1] |

| Refractive Index | 1.5880 | [1] |

| Flash Point | 131.9 °C | [1] |

Experimental Protocols

The primary method for the synthesis of this compound involves a Grignard reaction followed by an acid-catalyzed dehydration.[2] The following protocol outlines a typical experimental procedure.

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl iodide

-

Anhydrous diethyl ether

-

Benzophenone

-

Dilute acid (e.g., HCl or H2SO4)

-

Petroleum ether

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dry magnesium turnings. Add a solution of ethyl iodide in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and may need to be controlled by cooling if it becomes too vigorous.

-

Reaction with Benzophenone: Once the Grignard reagent is formed, a solution of dry, finely divided benzophenone in anhydrous ether is added dropwise from the dropping funnel. The reaction mixture is then heated under reflux for several hours.

-

Work-up and Dehydration: After cooling, the reaction mixture is treated with a dilute acid to quench the reaction and protonate the intermediate alcohol. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4).

-

Purification: The solvent is removed by rotary evaporation. The resulting crude product, an intermediate alcohol, is then subjected to acid-catalyzed dehydration. This is typically achieved by heating with a strong acid, such as sulfuric acid, in a suitable solvent like acetic acid.[2]

-

Final Purification: The final product, this compound, is purified by fractional distillation under reduced pressure, followed by recrystallization from a solvent such as petroleum ether.

The workflow for this synthesis is illustrated in the following diagram:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a doublet), a vinylic proton (a quartet), and aromatic protons (multiplets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two vinylic carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic rings (above 3000 cm⁻¹)

-

C-H stretching of the methyl group (below 3000 cm⁻¹)

-

C=C stretching of the alkene and aromatic rings (around 1600-1450 cm⁻¹)

-

C-H bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.27 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic fragments from the diphenylethylene moiety.

Reactivity and Potential Applications

This compound's reactivity is primarily dictated by the presence of the carbon-carbon double bond and the two phenyl groups. It can participate in radical polymerization processes, often acting as a mediator leading to low molecular weight polymers.[2] Its structural features also make it a valuable intermediate in the synthesis of more complex organic molecules and advanced materials.[2]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the biological activity of this compound. While many stilbene derivatives are known to possess a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, it is not possible to directly extrapolate these to this compound without dedicated experimental studies.

Due to the absence of specific information on its interaction with cellular signaling pathways, no diagrams can be generated at this time. Future research in this area would be highly valuable to uncover any potential pharmacological relevance of this compound.

The logical relationship for future investigation into the biological activity of this compound would follow a standard drug discovery and development workflow.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes and characterized physical properties. Its utility in polymer chemistry and organic synthesis is recognized. However, a significant knowledge gap exists concerning its biological effects and mechanisms of action. This guide serves as a comprehensive summary of the current state of knowledge and highlights the need for further investigation into the potential pharmacological properties of this compound. Future research, particularly in the areas of cytotoxicity, enzyme and receptor interactions, and cellular signaling, will be crucial in determining the full potential of this compound in the field of drug development.

References

1-Methyl-2,2-diphenylethylene CAS number and structure

An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene

This technical guide provides a comprehensive overview of this compound, a significant compound in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon.[1] Its chemical identity is well-established with a unique CAS number.

CAS Number: 778-66-5

Molecular Formula: C₁₅H₁₄[1][2]

Structure:

A variety of synonyms are used to refer to this compound, reflecting its structure:

-

1,1-Diphenyl-1-propene[3]

-

1,1-Diphenylpropene[1]

-

1-Methyl-2,2-diphenylethene[3]

-

2-Methyl-1,1-diphenylethylene[3]

-

Benzene, 1,1'-(1-propenylidene)bis-[3]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| Melting Point | 49 °C | [3] |

| Boiling Point | 284.85 °C | [3] |

| 280.5 °C at 760 mmHg | [2] | |

| Density | 1.0250 g/cm³ | [3] |

| 0.986 g/cm³ | [2] | |

| Refractive Index | 1.5880 | [3] |

| Flash Point | 131.9 °C | [3] |

| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (s, 1H, CH), 2.10 (s, 3H, CH₃) | [1] |

| ¹³C NMR | δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH₃) | [1] |

| HOMO-LUMO gap | 5.2 eV | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical Grignard reactions to more modern catalytic systems.[1]

Experimental Protocols

Grignard Reaction with Benzophenone and Ethyl Iodide [4]

This protocol details the synthesis via a Grignard reagent prepared from ethyl iodide.

-

Preparation of the Grignard Reagent:

-

Prepare the Grignard reagent from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.

-

-

Reaction with Benzophenone:

-

To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone.

-

Cool the flask if the reaction becomes too vigorous.

-

-

Work-up and Purification:

-

Heat the mixture for 6 hours on a water bath.

-

Treat the reaction mixture with dilute acid.

-

Extract the product with ether.

-

Remove the ether on a water bath.

-

Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170 °C at 18 mmHg.

-

Recrystallize the collected fraction from petroleum ether.

-

Grignard Reaction with Acetophenone and Phenylmagnesium Bromide [1]

A common approach involves the reaction of phenylmagnesium bromide with acetophenone, followed by dehydration.

-

React phenylmagnesium bromide with acetophenone in anhydrous diethyl ether at reduced temperatures to form the tertiary alcohol intermediate, 1,1-diphenylethanol.

-

Subject the alcohol to acid-catalyzed dehydration, typically using concentrated sulfuric acid in acetic acid, to yield this compound.[1]

Other Synthetic Methods

-

Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone (benzophenone) or an aldehyde.[1][5][6][7][8][9]

-

Dehydrogenation: This method involves the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures.[1]

-

Alkylation of Diphenylacetylene: This involves the alkylation of diphenylacetylene with methyl iodide in the presence of a base.[1]

Reactivity and Applications

The chemical behavior of this compound is largely defined by its carbon-carbon double bond and the presence of two phenyl groups.[1]

Key Chemical Reactions

-

Radical Polymerization: Similar to other diphenylethylenes, it can act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] This mediation typically leads to the formation of low molecular weight polymers.[1]

-

Electrophilic Substitution: The aromatic phenyl rings are susceptible to electrophilic substitution reactions.[1]

-

Diels-Alder Reactions: The conjugated system allows it to participate in Diels-Alder cycloaddition reactions.[1]

Applications

This compound serves as a valuable intermediate and tool in various scientific fields:

-

Organic Synthesis: It is a crucial precursor for synthesizing more complex organic molecules.[1]

-

Polymer Chemistry: It is utilized as a mediator in radical polymerization.[1] The related compound, 1,1-diphenylethylene, is also known for its applications in the anionic synthesis of polymers with controlled structures.

-

Material Science: Its stability and unique properties make it suitable for the creation of advanced materials.[1]

-

Analytical Chemistry: It has been used as a detection agent for identifying structural features in products derived from coal.[3]

Relevance in Drug Discovery and Development

While there is no direct evidence of this compound itself being a therapeutic agent, its structural motifs are relevant to drug discovery. The diphenylethylene core is found in various biologically active molecules. Furthermore, the introduction of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[10] This effect can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a molecule, all of which are critical aspects of drug design.[10] Therefore, derivatives of this compound could be of interest in the exploration of new bioactive compounds.

Safety and Handling

Currently, there is limited specific toxicological data available for this compound. General safety precautions for handling chemical compounds should be observed. Potential hazards may include skin and eye irritation.[1] Due to the lack of comprehensive toxicity data, it is advisable to handle this compound with caution, using appropriate personal protective equipment in a well-ventilated area.[1] For the related compound trans-stilbene, an oral LD50 in mice has been reported as 920 mg/kg.[3]

References

- 1. Buy this compound | 778-66-5 [smolecule.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. diphenylethylene | CAS#:103-30-0 | Chemsrc [chemsrc.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. sciepub.com [sciepub.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-2,2-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-2,2-diphenylethylene (also known as 1,1-diphenylpropene), a valuable intermediate in organic synthesis. This document details key methodologies, including Grignard reactions, dehydration of tertiary alcohols, and the Wittig reaction, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Grignard Reaction Pathways

The Grignard reaction is a versatile and widely employed method for the formation of carbon-carbon bonds. In the synthesis of this compound, two main Grignard-based approaches are prominent: the reaction of an ethylmagnesium halide with benzophenone and the reaction of a phenylmagnesium halide with acetophenone followed by dehydration.

Pathway A: Reaction of Ethylmagnesium Iodide with Benzophenone

This one-pot synthesis involves the formation of an ethyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide intermediate is subsequently hydrolyzed and dehydrated in situ or in a separate step to yield the final alkene product.

Quantitative Data:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| Magnesium | 24.31 | 6 g | ~0.247 |

| Ethyl Iodide | 155.97 | 39 g | ~0.250 |

| Benzophenone | 182.22 | 23 g | ~0.126 |

| Anhydrous Ether | 74.12 | 120 mL | - |

Experimental Protocol:

The Grignard reagent is prepared from 6 g of dry magnesium and 39 g of redistilled ethyl iodide in 120 ml of anhydrous ether.[1] To this solution, 23 g of dry, finely divided benzophenone are added.[1] The reaction flask should be cooled if the reaction becomes too vigorous.[1] The mixture is then heated for 6 hours on a water bath.[1] After heating, the reaction is treated with dilute acid and extracted with ether.[1] The ether is removed on a water bath, and the residue is fractionated under reduced pressure. The fraction collected at 169-170° C at 18 mmHg is recrystallized from petroleum ether to yield this compound.[1]

Pathway B: Reaction of Phenylmagnesium Bromide with Acetophenone and Subsequent Dehydration

This two-step approach involves the synthesis of 1,1-diphenylethanol as an intermediate. First, phenylmagnesium bromide is prepared and reacted with acetophenone. The resulting tertiary alcohol is then isolated and subjected to acid-catalyzed dehydration to afford the desired alkene.

Quantitative Data:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| Acetophenone | 120.15 | 42.6 g | ~0.355 | - |

| Phenylmagnesium Bromide | 181.31 | (Prepared from bromobenzene) | - | - |

| 1,1-Diphenylethanol | 198.26 | - | - | - |

| This compound | 194.27 | 61.3 g | ~0.315 | 96% (dehydration step) |

Experimental Protocol:

A solution of acetophenone (containing 42.6 g of acetophenone in 30 mL of anhydrous 2-methyltetrahydrofuran) is slowly added to a prepared phenylmagnesium bromide Grignard reagent at room temperature.[2] The mixture is then heated to 80°C for 3 hours.[2] After cooling to 5°C, 10% hydrochloric acid is added dropwise until the pH of the solution is 6-7, and the reaction is continued at room temperature for 1 hour to obtain a solution of 1,1-diphenylethanol.[2] To this solution, 5.08 g of a sulfonic acid functional ionic liquid catalyst is added.[2] A water separator is installed, and the mixture is heated to reflux for 0.5 hours for dehydration.[2] The solvent is then recovered under normal pressure, and the residue is vacuum distilled to collect the fraction at 106-110° C/2 mmHg, yielding 61.3 g of this compound (96% yield for the dehydration step).[2]

Wittig Reaction Pathway

The Wittig reaction provides a powerful and highly specific method for synthesizing alkenes from carbonyl compounds. For the synthesis of this compound, this would involve the reaction of benzophenone with a phosphorus ylide generated from an ethyltriphenylphosphonium halide.

References

A Technical Guide to the Spectroscopic Analysis of 1-Methyl-2,2-diphenylethylene

Predicted Spectroscopic Data for 1-Methyl-2,2-diphenylethylene

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectral data of 1,1-diphenylethylene and the expected influence of the additional methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~6.0-6.2 | Singlet/Narrow Multiplet | 1H | Olefinic proton (=CH-CH₃) |

| ~2.1 | Singlet/Doublet | 3H | Methyl protons (-CH₃) |

Note: The olefinic proton may show coupling to the methyl protons, resulting in a quartet, and the methyl protons may appear as a doublet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~140-145 | Quaternary aromatic carbons |

| ~127-130 | Aromatic CH carbons |

| ~140-150 | Quaternary olefinic carbon (=C(Ph)₂) |

| ~120-130 | Olefinic CH carbon (=CH-CH₃) |

| ~15-20 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2950-3000 | Medium | Olefinic and Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1640 | Medium | Alkene C=C stretch |

| 1375-1450 | Medium | C-H bend (methyl) |

| 690-770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

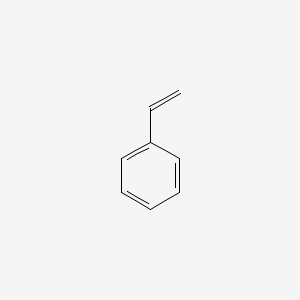

Spectroscopic Data for the Reference Compound: 1,1-Diphenylethylene

The following tables present the experimental spectroscopic data for 1,1-diphenylethylene, which serves as a foundational reference.

Table 4: ¹H NMR Spectroscopic Data for 1,1-Diphenylethylene

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.31 | Multiplet | 10H | Aromatic protons (C₆H₅)[1] |

| 5.45 | Singlet | 2H | Olefinic protons (=CH₂)[1] |

Table 5: ¹³C NMR Spectroscopic Data for 1,1-Diphenylethylene

| Chemical Shift (δ) (ppm) | Assignment |

| 150.2 | Quaternary olefinic carbon (=C(Ph)₂) |

| 141.4 | Quaternary aromatic carbons |

| 128.3 | Aromatic CH carbons |

| 127.8 | Aromatic CH carbons |

| 127.3 | Aromatic CH carbons |

| 114.4 | Olefinic CH₂ carbon (=CH₂) |

Table 6: IR Spectroscopic Data for 1,1-Diphenylethylene

| Wavenumber (cm⁻¹) | Assignment |

| 3080, 3059, 3025 | Aromatic and Olefinic C-H stretch |

| 1625 | Alkene C=C stretch |

| 1598, 1493, 1445 | Aromatic C=C stretch |

| 905 | =CH₂ out-of-plane bend |

| 768, 695 | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The principle of NMR involves the alignment of nuclear spins in a magnetic field and their perturbation by a radio-frequency pulse. The subsequent detection of emitted electromagnetic waves provides information about the molecular structure.[2]

Sample Preparation:

-

Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations.[4] The absorption of radiation at specific frequencies corresponds to particular functional groups within a molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

-

The sample pellet is then placed in the sample holder, and the spectrum is acquired.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data.

Caption: General Spectroscopic Analysis Workflow.

References

Physical and chemical properties of 1-Methyl-2,2-diphenylethylene

A Comprehensive Technical Guide to 1-Methyl-2,2-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon with the molecular formula C15H14.[1] This compound, featuring two phenyl groups and a methyl group attached to an ethylene core, serves as a valuable intermediate in various organic syntheses and possesses unique reactivity, particularly in the realm of polymer chemistry.[1] Its distinct structure, combining steric hindrance and aromatic stability, makes it a compound of interest in material science and for the synthesis of more complex organic molecules.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its known reactivity and applications.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| Melting Point | 49°C | [2] |

| Boiling Point | 284.85°C (at 760 mmHg) | [2] |

| 280.5°C (at 760 mmHg) | [] | |

| Density | 1.025 g/cm³ | [2] |

| 0.986 g/cm³ | [] | |

| Refractive Index | 1.5880 | [2] |

| Flash Point | 131.9°C | [2] |

Chemical Properties and Identifiers

The chemical properties and identifiers of this compound are crucial for its identification and for understanding its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C15H14 | [1][2][][4] |

| Molecular Weight | 194.27 g/mol | [1][2][][4] |

| IUPAC Name | 1-phenylprop-1-enylbenzene | [1][] |

| CAS Number | 778-66-5 | [1][2] |

| Synonyms | 1,1-Diphenyl-1-propene, 1,1-Diphenylpropene, 1-Methyl-2,2-diphenylethene, Benzene, 1,1'-(1-propenylidene)bis- | [2][] |

| InChI | InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | [1][] |

| InChI Key | KYVBUUNCHXRYOS-UHFFFAOYSA-N | [1][] |

| Canonical SMILES | CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with Dehydration

A common and effective method involves the reaction of a Grignard reagent with a ketone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[1]

Experimental Protocol:

-

Step 1: Formation of the Grignard Reagent and Reaction with Ketone. The Grignard reagent, phenylmagnesium bromide, is prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether. To this solution, acetophenone is added dropwise at a reduced temperature.[1] The reaction mixture is then typically stirred for several hours to form the magnesium salt of 1,1-diphenylethanol.

-

Step 2: Work-up and Dehydration. The reaction is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the magnesium salt and yield the tertiary alcohol, 1,1-diphenylethanol. This intermediate is then subjected to acid-catalyzed dehydration.[1] This is often achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid in acetic acid, at a controlled temperature to promote the elimination of water and form the desired alkene.[1]

-

Step 3: Purification. The crude product is typically purified by extraction, followed by distillation under reduced pressure and/or recrystallization from a suitable solvent like petroleum ether.[5]

Other Synthetic Methods

-

Alkylation of Diphenylacetylene: This method involves the alkylation of diphenylacetylene with methyl iodide in the presence of a strong base.[1]

-

Dehydrogenation of 1-Methyl-2,2-diphenylethane: This approach requires the dehydrogenation of the corresponding alkane using a suitable catalyst at elevated temperatures.[1]

-

Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone.[1]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by its carbon-carbon double bond and the presence of the two phenyl groups.

Radical Polymerization

A key chemical property of this compound is its ability to act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate.[1] Due to steric hindrance and the formation of a resonance-stabilized radical, it does not readily homopolymerize but can control the growth of other polymer chains, often leading to the formation of low molecular weight polymers.[1][6]

Spectroscopic Characterization

The structure of this compound is typically confirmed using various spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present in the molecule, such as the C=C double bond and the aromatic C-H bonds.[1]

Applications

This compound finds utility in several areas of chemical science:

-

Polymer Chemistry: It serves as a controlling agent or mediator in radical polymerization reactions.[1]

-

Organic Synthesis: Its derivatives are employed as building blocks in the synthesis of more complex organic molecules.[1]

-

Material Science: Due to its thermal stability and unique chemical properties, it is explored for the creation of advanced materials.[1]

-

Analytical Chemistry: It has been used as a detection agent for characterizing the structural features of products derived from coal.[2]

Safety and Handling

As with any chemical compound where full toxicological data is not available, this compound should be handled with caution. Potential hazards may include skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed.

References

An In-depth Technical Guide to 1-Methyl-2,2-diphenylethylene and its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,2-diphenylethylene, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the molecular formula C₁₅H₁₄.[1][2] This compound, featuring two phenyl groups and a methyl group attached to a vinyl backbone, serves as a versatile platform for the development of a wide array of derivatives with significant applications in polymer chemistry, materials science, and medicinal chemistry. Its unique structural and electronic properties make it and its derivatives valuable synthons and functional molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental methodologies and potential applications in drug discovery.

Core Compound Data: this compound

| Property | Value | Reference |

| CAS Number | 778-66-5 | [1] |

| Molecular Formula | C₁₅H₁₄ | [1][2] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| Melting Point | 49°C | [1] |

| Boiling Point | 284.85°C | [1] |

| Density | 1.0250 g/cm³ | [1] |

| Refractive Index | 1.5880 | [1] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 6.35 (s, 1H, =CH), 2.10 (s, 3H, CH₃) | [3] |

| ¹³C NMR | δ 145.2 (C=C), 139.8–126.4 (Ar-C), 22.1 (CH₃) | [3] |

| HOMO-LUMO gap | 5.2 eV | [3] |

Synthesis of this compound and its Derivatives

Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Grignard Reaction

The Grignard reaction is a classic and widely used method for the synthesis of this compound.[3] This involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration.

Materials:

-

Magnesium turnings (6 g)

-

Ethyl iodide (39 g, redistilled)

-

Anhydrous diethyl ether (120 ml)

-

Benzophenone (23 g, dry and finely divided)

-

Dilute acid (e.g., 10% HCl)

-

Petroleum ether for recrystallization

Procedure:

-

Prepare the Grignard reagent by reacting dry magnesium (6 g) with redistilled ethyl iodide (39 g) in 120 ml of anhydrous diethyl ether.

-

To the prepared Grignard reagent, add 23 g of dry, finely divided benzophenone. The addition should be controlled to prevent the reaction from becoming too vigorous, cooling the flask if necessary.

-

After the addition is complete, heat the mixture on a water bath for 6 hours.

-

Cool the reaction mixture and treat it with dilute acid to decompose the magnesium complex.

-

Extract the product with diethyl ether.

-

Remove the ether on a water bath.

-

Fractionally distill the residue under reduced pressure, collecting the fraction at 169-170° C at 18 mmHg.

-

Recrystallize the collected fraction from petroleum ether to obtain pure this compound.[4]

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones.[5][6] For this compound, this would involve the reaction of a phosphonium ylide with benzophenone.

Materials:

-

Benzyltriphenylphosphonium chloride

-

A suitable strong base (e.g., n-butyllithium or sodium hydride)

-

Benzophenone

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

Prepare the phosphonium ylide by reacting benzyltriphenylphosphonium chloride with a strong base in an anhydrous solvent.

-

To the resulting ylide solution, add benzophenone.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,1-diarylalkene.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions such as the Suzuki and Heck reactions are powerful tools for the synthesis of highly substituted and functionalized triarylethylenes, which are analogs of this compound derivatives.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

-

In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over a drying agent, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the triarylethylene product.

Chemical Reactions and Applications

This compound and its derivatives undergo a variety of chemical reactions, leading to their utility in several fields.

Polymer Chemistry

Derivatives of 1,1-diphenylethylene are particularly important in polymer chemistry, where they are used in living anionic polymerization.[7][8] Due to steric hindrance, 1,1-diphenylethylene and its derivatives do not typically homopolymerize.[7] However, they can react with living anionic polymer chains, such as polystyryllithium, to cap the chain end. This allows for the synthesis of block copolymers and other complex polymer architectures with controlled molecular weights and narrow molecular weight distributions.[9]

Materials:

-

Polystyryllithium (PSLi) solution in a non-polar solvent

-

1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt)

-

Anhydrous solvent (e.g., toluene)

-

Methanol for precipitation

Procedure:

-

In a reaction vessel under an inert atmosphere, add the solution of polystyryllithium.

-

To this, add the 1,1-diphenylethylene derivative (DPE-SiOEt). An immediate color change to dark red indicates the formation of the 1,1-diphenylalkyllithium anion.

-

Stir the solution for a short period (e.g., 15 minutes) to ensure complete capping.

-

Another monomer can then be added to grow a second block, or the reaction can be terminated.

-

To terminate, precipitate the polymer by adding the reaction mixture to an excess of methanol.

-

Dissolve the polymer in a suitable solvent like toluene and re-precipitate in methanol to remove any unreacted monomer.

-

Dry the resulting polymer in a vacuum oven to a constant weight.[9]

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[3] These reactions are valuable for the construction of complex molecular frameworks.

Derivatives in Drug Development

While direct biological activity data for this compound is limited, its structural analogs, particularly triphenylethylene derivatives, are of significant interest in medicinal chemistry. The most notable example is Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[4] The structural similarity suggests that derivatives of this compound could also exhibit interesting pharmacological properties.

Structure-Activity Relationships (SAR) of Triphenylethylene Analogs

The biological activity of triphenylethylene derivatives is highly dependent on their substitution pattern. For SERMs like Tamoxifen, the presence of a basic aminoalkoxy side chain is crucial for their antiestrogenic activity. Modifications to this side chain, as well as substitutions on the phenyl rings, can significantly alter the compound's affinity for the estrogen receptor and its agonist/antagonist profile.[8][10]

Anticancer and Antimicrobial Activities of Analogs

Several studies have explored the anticancer and antimicrobial activities of triphenylethylene and stilbene derivatives.[4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] Some derivatives have also shown activity against pathogenic microbes.

The following table summarizes the biological activity of some triphenylethylene derivatives, which can serve as a guide for the design of new analogs based on the this compound scaffold.

| Compound/Derivative Class | Biological Activity | IC₅₀/GI₅₀ Values | Target/Cell Line | Reference |

| Ferrocenyl Tamoxifen Derivatives | Mildly cytotoxic | ~10 µM | PC-3 prostate cancer cells | [8] |

| Isoxazole-containing Triarylethylenes | Anticancer | - | MCF-7, MDA-MB-435 | [7] |

| Flexible Triphenylethylene Analogs | Anticancer | GI₅₀ = 0.15 µM (Compound 6) | MCF-7 | [11] |

| Flexible Triphenylethylene Analogs | Anticancer | GI₅₀ = 1.71 µM (Compound 6) | MDA-MB-231 | [11] |

| Homodiaminoalkoxy Triphenylethylenes | Anticancer | GI₅₀ = 0.44 µM (Compound 13) | MCF-7, MDA-MB-231 | [11] |

| Chloro-substituted Triphenylethylenes | Antiproliferative | GI₅₀ = 1.05 µM (Compound 2B) | MCF-7 | [5] |

| Chloro-substituted Triphenylethylenes | Antiproliferative | GI₅₀ = 1.30 µM (Compound 2B) | MDA-MB-231 | [5] |

Visualizations

Synthesis Workflow: Grignard Reaction for this compound

Caption: Grignard synthesis of this compound.

Signaling Pathway: Estrogen Receptor Modulation by Triphenylethylene Analogs

Caption: Estrogen receptor signaling and its inhibition.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. The synthetic methodologies for accessing these molecules are well-established and offer a high degree of flexibility for introducing various functional groups. While their application in polymer chemistry is well-documented, the exploration of their biological activities, guided by the structure-activity relationships of analogous triphenylethylenes, presents a promising avenue for the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully unlock their potential in drug development and other applications.

References

- 1. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. Synthesis of Tamoxifen‐Artemisinin and Estrogen‐Artemisinin Hybrids Highly Potent Against Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 10. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flexible Etherified and Esterified Triphenylethylene Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Steric Hindrance in the Reactivity of 1-Methyl-2,2-diphenylethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2,2-diphenylethylene, a trisubstituted alkene, exhibits a unique reactivity profile that is profoundly influenced by steric hindrance. The presence of two bulky phenyl groups and a methyl group around the carbon-carbon double bond governs its behavior in various chemical transformations, including polymerization, electrophilic additions, and cycloaddition reactions. This technical guide provides a comprehensive analysis of the steric effects on the reactivity of this compound, supported by quantitative data from copolymerization studies, detailed experimental methodologies for key reactions, and visualizations of reaction mechanisms. Understanding these steric constraints is crucial for leveraging this molecule in organic synthesis and drug development.

Introduction

This compound, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the molecular formula C₁₅H₁₄. Its structure, featuring a trisubstituted double bond with two phenyl groups on one carbon and a methyl group on the other, creates a sterically crowded environment that dictates its chemical behavior. Unlike less substituted alkenes, the reactivity of this compound is not solely governed by electronic effects; steric hindrance often plays a dominant, and sometimes prohibitive, role. This guide delves into the nuanced interplay of steric and electronic factors that define the reactivity of this intriguing molecule.

The Impact of Steric Hindrance on Polymerization

The most striking illustration of steric hindrance in this compound is its behavior in polymerization reactions. Due to the significant steric bulk around the double bond, 1,1-diphenylethylene (DPE) and its derivatives, including this compound, are incapable of undergoing anionic homopolymerization.[1] The bulky phenyl groups prevent the approach of the propagating chain end to another monomer unit.

However, these monomers readily participate in copolymerization with less sterically hindered monomers like styrene. The extent of their incorporation and the resulting polymer sequence are quantified by monomer reactivity ratios (r). These ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer.

Quantitative Analysis of Reactivity in Copolymerization

The reactivity ratios for the anionic copolymerization of various 1,1-diphenylethylene derivatives with styrene provide quantitative insight into the steric and electronic effects on their reactivity.

| DPE Derivative | Styrene Reactivity Ratio (r_styrene) | DPE Derivative Reactivity Ratio (r_DPE) | Interpretation |

| DPE-SiH/OMe | 1.42 | ~0 | The growing polystyryl anion adds styrene 1.42 times more readily than it adds the DPE derivative. The DPE-ended chain does not add another DPE monomer.[2] |

| DPE-SiH/NMe₂ | 1.79 | ~0 | The electron-donating NMe₂ group slightly increases the steric hindrance or alters the electronic character, making the DPE derivative even less reactive towards the polystyryl anion compared to the OMe derivative.[2] |

| DPE-NMe₂ | 9.1 (neat), 29.8 (in THF) | ~0 | The presence of the electron-donating dimethylamino group significantly decreases the reactivity of the DPE derivative towards the polystyryl anion, especially in a polar solvent like THF.[3] |

| DPE-SiOEt | 1.5 | ~0 | The ethoxysilyl group presents a moderate level of steric hindrance, comparable to the SiH/OMe derivative.[4][5] |

Note: A reactivity ratio (r) greater than 1 indicates that the growing polymer chain prefers to add its own type of monomer. An r value less than 1 indicates a preference for adding the other monomer. An r value of approximately 0 means the monomer does not readily add to a chain ending in itself.

Electrophilic Addition Reactions: A Tale of Two Faces

Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, the attack of an electrophile on the double bond can, in principle, lead to two possible carbocations.

Caption: Carbocation formation in electrophilic addition.

The formation of the tertiary carbocation is electronically favored due to the stabilizing effect of the two phenyl groups and the methyl group. However, the steric congestion on the carbon bearing the two phenyl groups can hinder the approach of the nucleophile. This steric hindrance can potentially lead to rearrangements or a decrease in the overall reaction rate compared to less substituted alkenes.

Experimental Protocol: Bromination of an Alkene (Adapted for this compound)

This protocol is adapted from the bromination of stilbene and serves as a representative procedure for the electrophilic addition of bromine to this compound.

Materials:

-

This compound

-

Pyridinium hydrobromide perbromide (PBPB)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Round-bottom flask

-

Reflux condenser

-

Stir bar and magnetic stir plate

-

Hirsch funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid with gentle heating.

-

Once dissolved, add pyridinium hydrobromide perbromide to the solution.

-

Attach a reflux condenser and heat the mixture with stirring for 1-2 hours. The disappearance of the orange color of the PBPB indicates the consumption of bromine.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the crude product by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with cold water and then with a small amount of cold ethanol.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate before disposal.

-

Recrystallize the crude product from ethanol to obtain the purified 1,2-dibromo-1-methyl-2,2-diphenylethane.

-

Characterize the product by melting point and spectroscopy.

Caption: General workflow for alkene bromination.

Cycloaddition Reactions: The Challenge of Concerted Pathways

Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted formation of multiple new bonds. The success of these reactions is highly dependent on the ability of the reactants to approach each other in the correct orientation. The steric bulk of this compound can significantly hinder its participation as a dienophile in [4+2] cycloadditions or as a reactant in [2+2] cycloadditions.

The two phenyl groups create a significant steric shield around the double bond, making it difficult for a diene to approach in the necessary geometry for a Diels-Alder reaction. Consequently, this compound is expected to be a poor dienophile, requiring harsh reaction conditions or highly reactive dienes to achieve any significant yield.

Caption: Steric hindrance in the Diels-Alder transition state.

Representative Experimental Protocol: Diels-Alder Reaction

This is a general protocol for a Diels-Alder reaction that can be adapted for testing the reactivity of this compound with a reactive diene like cyclopentadiene.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene (dry)

-

Reaction tube or round-bottom flask with reflux condenser

-

Stir bar and magnetic stir plate

Procedure:

-

In a reaction tube, dissolve this compound in dry toluene.

-

Add a molar excess of freshly cracked cyclopentadiene to the solution.

-

Seal the reaction tube (if appropriate for the scale and temperature) or equip the flask with a reflux condenser.

-

Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but starting at the reflux temperature of toluene is a reasonable approach.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion or after a set time, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.

-

Characterize the product by spectroscopy (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Conclusion

The reactivity of this compound is a compelling case study in the power of steric hindrance to control chemical transformations. Its inability to homopolymerize anionically, a direct consequence of its bulky substituents, is a testament to this principle. While electronic factors still play a role in directing the outcomes of reactions like electrophilic additions, the steric environment around the double bond often dictates the feasibility and rate of such transformations. For cycloaddition reactions, the steric shielding of the double bond presents a significant barrier to participation. For researchers in organic synthesis and drug development, a thorough understanding of these steric constraints is paramount for predicting the reactivity of this compound and for designing synthetic routes that either accommodate or exploit its unique structural features. Future work involving computational modeling could provide more precise quantitative data on the transition state energies for various reactions, further elucidating the energetic cost of steric hindrance in this and related systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sequence regulation in the living anionic copolymerization of styrene and 1-(4-dimethylaminophenyl)-1-phenylethylene by modification with different additives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-2,2-diphenylethylene: An In-depth Technical Guide for Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

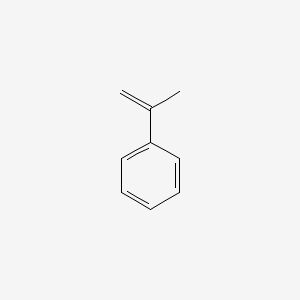

1-Methyl-2,2-diphenylethylene, also known as 1,1-diphenylpropene, is an aromatic hydrocarbon with the chemical formula C₁₅H₁₄.[1][2][3] This compound, and its closely related analog 1,1-diphenylethylene (DPE), have garnered significant attention in the field of polymer science. Their unique structural characteristics, particularly the steric hindrance around the double bond, prevent them from undergoing homopolymerization through anionic or radical mechanisms.[4][5] This reluctance to self-propagate makes them invaluable tools for controlling polymer architectures, enabling the synthesis of well-defined block copolymers, functionalized polymers, and materials with tailored properties. This technical guide provides a comprehensive overview of this compound's synthesis, properties, and its multifaceted applications in polymer chemistry, complete with experimental protocols and mechanistic diagrams.

Core Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ | [1][2] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| CAS Number | 778-66-5 | [1] |

| IUPAC Name | 1,1'-(Prop-1-ene-1,1-diyl)dibenzene | [1] |

| Synonyms | 1,1-Diphenylpropene, α-Methylstilbene | [1] |

| Melting Point | 49 °C | [3] |

| Boiling Point | 280.5 °C at 760 mmHg | [2] |

| Density | 0.986 g/cm³ | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: a Grignard reaction followed by an acid-catalyzed dehydration.[1][6]

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

Materials:

-

Magnesium turnings

-

Ethyl iodide (redistilled)

-

Anhydrous diethyl ether

-

Benzophenone (dry, finely divided)

-

Dilute sulfuric acid

-

Petroleum ether

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, prepare the Grignard reagent from 6 g of dry magnesium turnings and 39 g of redistilled ethyl iodide in 120 ml of anhydrous diethyl ether.[7]

-

Reaction with Benzophenone: To the prepared Grignard reagent, slowly add a solution of 23 g of dry, finely divided benzophenone in anhydrous ether. The reaction can be vigorous, and cooling may be necessary to control the rate.[7]

-

Heating and Hydrolysis: After the addition is complete, heat the mixture on a water bath for 6 hours. Subsequently, cool the reaction mixture and treat it with dilute acid to hydrolyze the magnesium alkoxide intermediate.[7]

-

Extraction and Purification: Extract the product with diethyl ether. Remove the ether on a water bath, and fractionally distill the residue under reduced pressure. Collect the fraction boiling at 169-170 °C at 18 mmHg.[7]

-

Recrystallization: Recrystallize the collected fraction from petroleum ether to obtain pure this compound.[7]

Role in Anionic Polymerization

Due to significant steric hindrance, this compound and its derivatives do not undergo anionic homopolymerization.[4] This characteristic is pivotal in living anionic polymerization for the synthesis of well-defined block copolymers. The living anionic chain end of a polymer, such as polystyryllithium, can react with a molecule of a DPE derivative. This "capping" reaction forms a new, sterically hindered carbanion that is too stable to initiate the polymerization of another DPE derivative molecule but is reactive enough to initiate the polymerization of a different, more reactive monomer, such as methyl methacrylate.[8]

Mechanism: Capping of Living Polystyrene with a DPE Derivative

The process involves the nucleophilic attack of the living polystyryl anion on the double bond of the DPE derivative. This forms a stable 1,1-diphenylalkyl anion, effectively changing the nature of the active center and preventing self-termination or unwanted side reactions before the introduction of the second monomer.

Experimental Protocol: Anionic Copolymerization of Styrene and a DPE Derivative

Materials:

-

Styrene (purified)

-

This compound (or other DPE derivative, purified)

-

sec-Butyllithium (sec-BuLi) as initiator

-

Benzene (anhydrous)

-

Methanol

Procedure:

-

Reactor Setup: All polymerizations should be conducted under high vacuum or in a glovebox under an inert atmosphere (e.g., argon) to exclude moisture and oxygen.[8]

-

Initiation of Styrene: In a Schlenk flask, dissolve a known amount of styrene monomer in anhydrous benzene. Initiate the polymerization by adding a calculated amount of sec-BuLi. The solution should turn a characteristic orange-red, indicating the formation of polystyryllithium. Allow the styrene polymerization to proceed to completion.[8]

-

Capping with DPE Derivative: Introduce a solution of the DPE derivative in benzene to the living polystyrene solution. The color of the solution will typically change to a deeper red, indicating the formation of the diphenylalkyl anion. Allow this capping reaction to proceed for a sufficient time (e.g., 15-30 minutes).[8]

-

Initiation of Second Monomer: Introduce the second monomer (e.g., methyl methacrylate) to the solution containing the capped living polymer.

-

Termination: After the second monomer has polymerized to the desired extent, terminate the reaction by adding degassed methanol.

-

Purification: Precipitate the resulting block copolymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.[8]

Quantitative Data: Reactivity Ratios

The reactivity ratios (r) are crucial parameters in copolymerization, indicating the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. For the copolymerization of styrene (M₁) and DPE derivatives (M₂), the reactivity ratio r₁ (styrene) is of primary interest, as r₂ is effectively zero due to the inability of DPE derivatives to homopolymerize.

| DPE Derivative | r₁ (Styrene) | Polymerization Conditions | Reference |

| DPE-SiH/OMe | 1.42 | Living anionic polymerization | [1] |

| DPE-SiH/NMe₂ | 1.79 | Living anionic polymerization | [1] |

Role in Controlled Radical Polymerization

This compound and its analogs can also act as controlling agents in radical polymerization, a technique sometimes referred to as the "DPE method".[9][10] This method allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions compared to conventional free radical polymerization.

Mechanism: DPE-Mediated Controlled Radical Polymerization

The mechanism involves the addition of a propagating radical (P•) to the DPE molecule, forming a stable diphenylalkyl radical. This radical is generally not reactive enough to initiate a new polymer chain but can reversibly terminate with another propagating radical to form a dormant species. This dormant species can then undergo homolytic cleavage to regenerate the propagating radicals, thus controlling their concentration and minimizing irreversible termination reactions.

Experimental Protocol: Controlled Radical Polymerization of Methyl Methacrylate (MMA) with DPE

Materials:

-

Methyl methacrylate (MMA, inhibitor removed)

-

1,1-Diphenylethylene (DPE)

-

2,2'-Azobisisobutyronitrile (AIBN) as initiator

-

Toluene (solvent)

-

Methanol

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve MMA, DPE, and AIBN in toluene. The molar ratio of monomer:DPE:initiator is crucial for controlling the polymerization and should be optimized for the desired molecular weight.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.

-

Monitoring: At timed intervals, withdraw aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by gravimetry or GC) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC).

-

Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol. Filter and dry the polymer under vacuum.

Conclusion

This compound and its related compounds are versatile molecules in polymer science. Their inability to homopolymerize anionically makes them excellent capping agents for the synthesis of well-defined block copolymers. In radical polymerization, they serve as effective control agents, enabling the synthesis of polymers with controlled molecular weights and architectures. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and scientists to harness the unique properties of this compound for the development of advanced polymeric materials. Further research into the precise reactivity ratios of this compound with a broader range of monomers will undoubtedly expand its utility in creating novel polymers with tailored functionalities.

References

- 1. Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of the Locked-Unlocked Mechanism in Living Anionic Polymerization Realized with 1-(Tri-isopropoxymethylsilylphenyl)-1-phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Safety and Handling of 1-Methyl-2,2-diphenylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Methyl-2,2-diphenylethylene (also known as 1,1-diphenylpropene), a compound utilized in organic synthesis and polymer chemistry.[1] Due to the limited availability of specific safety data for this compound, this guide incorporates information from structurally related aromatic hydrocarbons and alkenes to provide a thorough assessment of potential hazards and recommended safety protocols.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 778-66-5) | 1,1-Diphenylethylene (CAS: 530-48-3) | 1,1-Diphenylpropane (CAS: 1530-03-6) |

| Molecular Formula | C₁₅H₁₄[1][2][3] | C₁₄H₁₂ | C₁₅H₁₆ |

| Molecular Weight | 194.27 g/mol [1][2][3] | 180.25 g/mol | 196.29 g/mol [4] |

| Appearance | Colorless to pale yellow liquid or solid[5] | Liquid | - |

| Melting Point | 49 °C[2] | 8 °C | - |

| Boiling Point | 284.85 °C[2] | 277 °C | - |

| Flash Point | 131.9 °C[2] | - | - |

| Density | 1.025 g/cm³[2] | 1.021 g/mL at 25 °C | - |

| Solubility | Insoluble in water; soluble in organic solvents.[5] | Insoluble in water; miscible with methanol, chloroform, and ether. | - |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | ❕ | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] | ❕ | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4] | ❕ | Warning |

Potential Hazards:

-

Skin and Eye Irritation: Direct contact may cause irritation.[1]

-

Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.

-

Unknown Toxicity: The full toxicological profile is not known. It should be handled with caution as potential inhalation or ingestion hazards are unknown.[1]

-

Flammability: As a hydrocarbon with a flash point of 131.9°C, it is combustible.[2]

Toxicological Data

Comprehensive toxicological data for this compound is not available. The information in Table 3 is derived from structurally related compounds and should be used as a guide for assessing potential toxicity.

Table 3: Toxicological Data for Structurally Related Compounds

| Compound | Test | Route | Species | Dose | Reference |

| trans-Stilbene | LD50 | Oral | Mouse | 920 mg/kg | [6] |

| Styrene | LD50 | Oral | Rat | 2,650 mg/kg | [7] |

| Styrene | LC50 | Inhalation | Rat | 12,000 mg/m³ (4h) | [7] |

The toxicology of styrene, a related aromatic alkene, is well-studied. Styrene is metabolized to styrene-7,8-oxide, which is the principal active metabolite.[8] Chronic exposure to styrene may affect the central nervous system.[8] While these findings for related compounds are informative, they may not be directly extrapolated to this compound.

Experimental Protocols

General Handling and Storage

Workflow for Safe Handling of this compound

Caption: General workflow for handling this compound.

Methodology:

-

Risk Assessment: Before handling, conduct a thorough risk assessment, considering the potential hazards and the scale of the experiment.

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat should be worn. For larger quantities or increased splash risk, a chemical-resistant apron is recommended.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill and Disposal Procedures

Decision Tree for Spill Management

References

- 1. nctius.com [nctius.com]

- 2. fishersci.com [fishersci.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. 1,1-Diphenylpropane | C15H16 | CID 73726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trimaco.com [trimaco.com]

- 6. diphenylethylene | CAS#:103-30-0 | Chemsrc [chemsrc.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methyl-2,2-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound 1-Methyl-2,2-diphenylethylene is systematically named 1-phenylprop-1-enylbenzene according to IUPAC nomenclature.[1][] It is a well-documented chemical intermediate with a variety of synonyms used in literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

1,1-Diphenylpropene

-

1,1-Diphenyl-1-propene

-

Benzene, 1,1'-(1-propenylidene)bis-

-

1-Methyl-2,2-diphenylethene

-

2-Methyl-1,1-diphenylethylene

-

α-Methylstilbene (less common, can be ambiguous)

Chemical Identifiers:

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Reference |

| Melting Point | 48.5 - 51 °C | [4][6] |

| Boiling Point | 280.5 - 285 °C at 760 mmHg | [][4] |

| Density | 0.986 - 1.010 g/cm³ | [][4] |

| Refractive Index | 1.576 - 1.593 | [4][6] |

| Flash Point | 131.9 °C | [6] |

| XLogP3 | 4.1 | [6] |

Spectroscopic Data: Spectroscopic analysis is essential for the structural confirmation of this compound. A summary of available spectroscopic data is presented below. Detailed spectra can be accessed through the provided database links.

| Spectroscopy Type | Database/Reference |

| ¹H NMR | SpectraBase |

| ¹³C NMR | PubChem |

| FTIR | SpectraBase |

| Raman | SpectraBase |

| Mass Spectrometry (GC-MS) | SpectraBase |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Grignard Reaction followed by Dehydration

A common and reliable method involves the Grignard reaction between a phenylmagnesium halide and propanone (acetone), followed by the dehydration of the resulting tertiary alcohol.[1]

Workflow for Grignard Synthesis and Dehydration:

Caption: Synthesis of this compound via Grignard reaction and subsequent dehydration.

Experimental Protocol:

-

Step 1: Synthesis of 1,1-Diphenyl-1-propanol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by cloudiness and gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of propanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

-

-

Step 2: Dehydration to this compound

-

Place the crude 1,1-diphenyl-1-propanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and dilute with water.